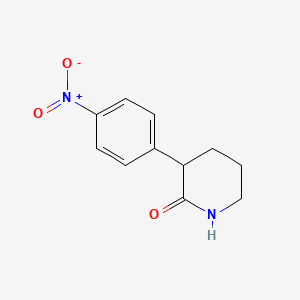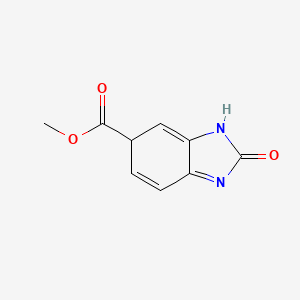
3-(1H-1,2,3-triazol-1-ylmethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine is a compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and triazole rings endows the molecule with unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine typically involves the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions.
Starting Materials: Piperidine, sodium azide, and an alkyne derivative.
Reaction Conditions: The reaction is carried out in the presence of a copper catalyst (CuSO4) and a reducing agent (sodium ascorbate) in a solvent such as water or ethanol.
Procedure: The alkyne derivative is reacted with sodium azide to form the corresponding azide. This azide is then subjected to CuAAC conditions with piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学研究应用
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, thereby modulating their activity. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole itself and its various substituted derivatives.
Piperidine Derivatives: Compounds like piperidine, N-methylpiperidine, and other substituted piperidines.
Uniqueness
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine is unique due to the combination of the triazole and piperidine rings in a single molecule. This dual functionality provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields.
属性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-(triazol-1-ylmethyl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-2-8(6-9-3-1)7-12-5-4-10-11-12/h4-5,8-9H,1-3,6-7H2 |
InChI 键 |
GUDDJEMXGSJOAS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CN2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



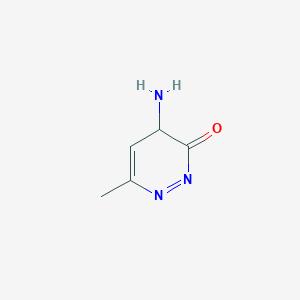
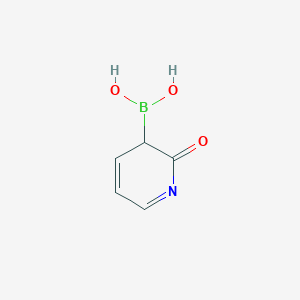
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)
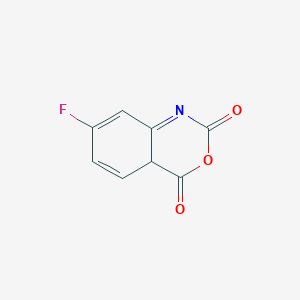
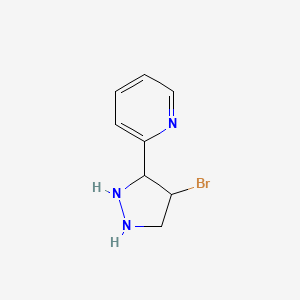
![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)

![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)

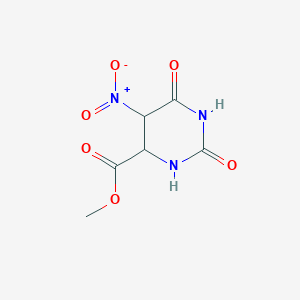
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)
